N-cyclopentyl-N-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amine
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Description
“N-cyclopentyl-N-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amine” is a chemical compound. It is related to a class of compounds known as 6-aminopurines, which are purines that carry an amino group at position 6 . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
Imidazole, a key component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Synthesis Techniques and Heterocyclic Compound Development
- Heterocyclic Synthesis : The use of pyridinium N-(heteroaryl)aminides as synthetic equivalents in formal cycloaddition reactions under gold catalysis offers a route to imidazo-fused heteroaromatics, demonstrating the compound's role in synthesizing complex heterocyclic structures (Garzón & Davies, 2014).
- Antitumor Activity : Studies on amino derivatives of pyrido and furothieno pyrimidines, including the synthesis of imidazo and pyrimido rings, have shown pronounced antitumor activity, emphasizing the chemical's potential in cancer research (Sirakanyan et al., 2019).
- Antimicrobial Properties : The synthesis of cyclopenta derivatives has been explored, with some compounds displaying significant antimicrobial properties. This indicates the utility of such chemical structures in developing new antimicrobial agents (Sirakanyan et al., 2021).
Medicinal Chemistry and Biological Applications
- Cancer Drug Candidates : The development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potent inhibitors for cyclin-dependent kinases (CDK4 and CDK6) underscores the role of such compounds in cancer therapy, with some candidates showing promise for clinical development (Tadesse et al., 2017).
- Inhibitors for Cancer Therapy : The discovery of N-(6-(4-cyclopentylpiperazin-1-yl)pyridin-3-yl)-4-(imidazo[1,2-a]pyrimidin-3-yl)pyrimidin-2-amine as a potent inhibitor for CDKs 7 and 9, demonstrating effective anti-proliferative activity across multiple human cancer cell lines, highlights the significance of these compounds in targeting cancer at the molecular level (Chen et al., 2023).
properties
IUPAC Name |
N-cyclopentyl-6-imidazol-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-4-10(3-1)16-11-7-12(15-8-14-11)17-6-5-13-9-17/h5-10H,1-4H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREOAMGRFSLDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=NC=N2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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